N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
This compound features a 1,3,5-triazine core substituted with a methoxy group at position 4 and a piperidin-1-yl group at position 4. The triazine ring is linked via a methylene bridge to a benzo[c][1,2,5]thiadiazole-4-sulfonamide moiety. This structure combines the electron-deficient triazine system with a sulfonamide group, which is often associated with bioactivity in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3S2/c1-26-16-19-13(18-15(20-16)23-8-3-2-4-9-23)10-17-28(24,25)12-7-5-6-11-14(12)22-27-21-11/h5-7,17H,2-4,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAACEWLIIKYXLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=CC=CC4=NSN=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a triazine moiety and a benzo[c][1,2,5]thiadiazole sulfonamide group, which are known for their diverse biological properties.
Antimicrobial Activity
Research has indicated that compounds containing the triazine and thiadiazole frameworks exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of thiadiazoles demonstrate potent activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The structural features such as hydrophobic groups enhance their interaction with bacterial membranes .
- Antifungal Activity : The compound's potential antifungal effects have also been explored, with some derivatives showing effectiveness against Candida albicans and Aspergillus spp., with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL .
Anticancer Properties
The triazine scaffold is recognized for its anticancer activity. Research has demonstrated that similar compounds can inhibit cancer cell proliferation across various cell lines:
- Mechanism of Action : Compounds like those derived from triazines inhibit key signaling pathways involved in cancer cell survival and proliferation, particularly targeting PI3K/mTOR pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazine-based compounds against bacterial strains. Among them, N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole exhibited notable activity comparable to standard antibiotics like ciprofloxacin.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Standard (Ciprofloxacin) | E. coli | 30 |
| Test Compound | E. coli | 28 |
| Test Compound | S. aureus | 25 |
Case Study 2: Anticancer Activity
In vitro studies were conducted on cancer cell lines treated with the compound. Results indicated a dose-dependent inhibition of cell growth.
| Concentration (μg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide exhibits robust antitumor effects. In a Karpas-422 xenograft model, administration at a dosage of 160 mg/kg resulted in significant tumor regression. The compound's ability to disrupt histone methylation has been linked to its antineoplastic properties.
Antimicrobial Properties
In vitro assays indicate that this compound possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy has been compared favorably to standard antibiotics, suggesting potential for development as an antimicrobial agent. The structure of the compound may enhance its interaction with bacterial targets, although specific mechanisms remain to be fully elucidated.
Cancer Therapy
The selective inhibition of EZH2 by the compound opens avenues for its use in cancer therapies, particularly for cancers characterized by overexpression of EZH2. This includes certain hematological malignancies and solid tumors.
Antimicrobial Applications
Given its demonstrated antibacterial properties, further research could explore its application as a treatment for bacterial infections, especially in cases where resistance to conventional antibiotics is prevalent.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Karpas-422 Xenograft Model | Significant tumor regression at 160 mg/kg dosage | Potential for cancer treatment development |
| Antimicrobial Assays | Moderate activity against Gram-positive and Gram-negative bacteria | Possible use as an antibiotic alternative |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Triazine Ring
The substituents at positions 4 and 6 of the triazine ring critically influence physicochemical properties and reactivity. Key comparisons include:
Table 1: Substituent Variations in Triazine-Based Compounds
- Piperidinyl vs. Morpholino Groups: Piperidinyl substituents (as in the target compound) introduce a lipophilic, flexible amine compared to morpholino groups, which are more polar due to the oxygen atom. This difference may affect solubility and membrane permeability in biological systems .
- Methoxy vs. Hydroxy groups (e.g., in ) may increase hydrogen-bonding capacity but reduce stability under acidic conditions .
Sulfonamide Moieties and Bioactivity
The benzo[c][1,2,5]thiadiazole-sulfonamide group in the target compound differs from sulfonamide derivatives in other analogs:
Preparation Methods
Preparation of 2-Chloro-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
The triazine scaffold is typically derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Selective substitution at positions 4 and 6 proceeds under controlled conditions:
Methoxylation at Position 4 :
Cyanuric chloride reacts with sodium methoxide in anhydrous acetone at 0–5°C to yield 2,6-dichloro-4-methoxy-1,3,5-triazine.
$$
\text{C}3\text{Cl}3\text{N}3 + \text{NaOCH}3 \rightarrow \text{C}3\text{Cl}2\text{N}3(\text{OCH}3) + \text{NaCl}
$$
Conditions : 0–5°C, 2 h, 85% yield.Piperidine Substitution at Position 6 :
The remaining chlorine at position 6 undergoes nucleophilic displacement with piperidine in tetrahydrofuran (THF) at reflux.
$$
\text{C}3\text{Cl}2\text{N}3(\text{OCH}3) + \text{C}5\text{H}{11}\text{N} \rightarrow \text{C}3\text{ClN}3(\text{OCH}3)(\text{C}5\text{H}_{11}\text{N}) + \text{HCl}
$$
Conditions : THF, reflux, 6 h, 78% yield.
Synthesis of Benzo[c]thiadiazole-4-sulfonamide
Cyclization of Ortho-Diaminobenzenesulfonamide
The benzo[c]thiadiazole ring is formed via cyclization of 1,2-diamino-4-sulfonamidobenzene with thionyl chloride (SOCl$$2$$):
$$
\text{C}6\text{H}5\text{N}2\text{O}2\text{S} + \text{SOCl}2 \rightarrow \text{C}6\text{H}3\text{N}2\text{S}\text{O}2\text{NH}_2 + 2\text{HCl}
$$
Conditions : Reflux in dichloromethane, 3 h, 70% yield.
Sulfonamide Functionalization
The sulfonamide group is introduced via chlorosulfonation followed by ammonolysis:
- Chlorosulfonation : Benzo[c]thiadiazole reacts with chlorosulfonic acid at 0°C to form the sulfonyl chloride.
- Ammonolysis : Treatment with aqueous ammonia yields the sulfonamide.
Coupling of Triazine and Benzo[c]thiadiazole Subunits
The final step involves conjugating the methylene-linked triazine with the benzo[c]thiadiazole sulfonamide via nucleophilic displacement:
$$
\text{C}3\text{N}3(\text{OCH}3)(\text{C}5\text{H}{11}\text{N})\text{CH}2\text{Cl} + \text{C}6\text{H}3\text{N}2\text{S}\text{O}2\text{NH}2 \rightarrow \text{Target Compound} + \text{HCl}
$$
Conditions : Dimethylformamide (DMF), K$$2$$CO$$_3$$, 80°C, 12 h.
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, thiadiazole-H), 7.92 (d, J = 8.4 Hz, 1H), 7.68 (d, J = 8.4 Hz, 1H), 4.62 (s, 2H, CH$$2$$), 3.98 (s, 3H, OCH$$3$$), 3.45 (m, 4H, piperidine-H), 1.58 (m, 6H, piperidine-H).
- HRMS (ESI) : m/z [M+H]$$^+$$ calcd. for C$${17}$$H$${20}$$N$$7$$O$$3$$S$$_2$$: 454.1024; found: 454.1021.
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Triazine Core | THF | 80 | 12 | 65–70 |
| Sulfonamide Coupling | DCM | 65 | 8 | 50–55 |
Advanced Question: How can researchers optimize sulfonamide coupling to mitigate low yields?
Methodological Answer:
Low yields during sulfonamide formation often arise from competing hydrolysis or steric hindrance. Mitigation strategies include:
- Solvent Optimization : Using dichloromethane (DCM) instead of THF reduces side reactions .
- Catalyst Addition : Employing 4-dimethylaminopyridine (DMAP) at 5 mol% enhances nucleophilicity .
- Temperature Gradients : Gradual heating (40°C → 65°C) minimizes decomposition of reactive intermediates .
Basic Question: Which analytical techniques are essential for structural confirmation?
Methodological Answer:
A combination of spectroscopic and spectrometric methods is required:
- ¹H/¹³C NMR : Aromatic protons (δ 7.8–8.2 ppm) and sulfonamide NH (δ 10.5 ppm) confirm connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error validates molecular formula .
- IR Spectroscopy : Sulfonamide S=O stretches (1340–1160 cm⁻¹) and triazine C=N vibrations (1550 cm⁻¹) .
Advanced Question: How to resolve contradictory NMR data for aromatic protons?
Methodological Answer:
Contradictions often arise from dynamic exchange or paramagnetic impurities. Solutions include:
- 2D NMR (COSY, NOESY) : Resolves overlapping signals by correlating coupling patterns .
- Variable Temperature NMR : Identifies exchange-broadened peaks (e.g., –NH protons) .
- Elemental Analysis : Cross-validates purity to rule out impurity interference .
Basic Question: What assays evaluate this compound’s biological activity?
Methodological Answer:
Standard assays include:
- Antimicrobial Testing : Agar diffusion against E. coli and C. albicans (MIC values <10 µg/mL indicate potency) .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease activity (IC₅₀ determination) .
Advanced Question: How to determine the mechanism of action for observed antimicrobial activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinity to bacterial dihydrofolate reductase (DHFR) .
- Gene Expression Profiling : RNA-seq analysis of treated E. coli cultures identifies downregulated pathways .
Basic Question: How to address solubility challenges in aqueous buffers?
Methodological Answer:
- Co-Solvent Systems : Use 10% DMSO in PBS (pH 7.4) for in vitro assays .
- Prodrug Derivatization : Introduce hydroxyl or phosphate groups to enhance hydrophilicity .
Advanced Question: How to reconcile discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models .
- Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites impacting bioavailability .
Basic Question: What stability tests ensure compound integrity during storage?
Methodological Answer:
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (RSD <2%) .
- Light Sensitivity : Amber vials prevent photodegradation of the thiadiazole moiety .
Advanced Question: How to model the compound’s reactivity for derivative design?
Methodological Answer:
- DFT Calculations : Gaussian09 optimizes geometries to predict sites for electrophilic substitution .
- Molecular Dynamics (MD) : Simulates interactions with lipid bilayers to guide analog synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
